3-(4-Methylphenoxy)benzenesulphonyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-(4-Methylphenoxy)benzenesulphonyl chloride typically involves the reaction of 4-methylphenol with benzenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-(4-Methylphenoxy)benzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines, and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methylphenoxy)benzenesulphonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)benzenesulphonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, where the nucleophile displaces the chloride ion . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3-(4-Methylphenoxy)benzenesulphonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the 4-methylphenoxy group, making it less specific in certain reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group on the benzene ring, similar to this compound, but lacks the phenoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group, used in different contexts due to its smaller size and different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
3-(4-methylphenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRWTPKXVUWHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397157 | |
Record name | 3-(4-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-86-7 | |
Record name | 3-(4-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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